molecular formula C19H25NO3 B14511064 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol CAS No. 62734-33-2

4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol

Cat. No.: B14511064
CAS No.: 62734-33-2
M. Wt: 315.4 g/mol
InChI Key: PDALPOCDEXXCRY-UHFFFAOYSA-N
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Description

4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol typically involves multiple steps. One common route includes the reaction of 4-phenylbutan-2-amine with epichlorohydrin to form an intermediate, which is then reacted with phenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with various receptors and enzymes. These interactions can modulate cellular signaling pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is unique due to its combination of phenolic and amino functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions

Properties

CAS No.

62734-33-2

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenol

InChI

InChI=1S/C19H25NO3/c1-15(7-8-16-5-3-2-4-6-16)20-13-18(22)14-23-19-11-9-17(21)10-12-19/h2-6,9-12,15,18,20-22H,7-8,13-14H2,1H3

InChI Key

PDALPOCDEXXCRY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)O)O

Origin of Product

United States

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